(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol (1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13585737
InChI: InChI=1S/C9H16O3/c1-8(2)7(6-10)5-9(8)11-3-4-12-9/h7,10H,3-6H2,1-2H3
SMILES: CC1(C(CC12OCCO2)CO)C
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol

CAS No.:

Cat. No.: VC13585737

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol -

Specification

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name (3,3-dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Standard InChI InChI=1S/C9H16O3/c1-8(2)7(6-10)5-9(8)11-3-4-12-9/h7,10H,3-6H2,1-2H3
Standard InChI Key USJMAMULBIDRRV-UHFFFAOYSA-N
SMILES CC1(C(CC12OCCO2)CO)C
Canonical SMILES CC1(C(CC12OCCO2)CO)C

Introduction

Structural Characteristics

(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol (CAS: 1353586-66-9) is a spirocyclic compound featuring a bicyclic framework with two fused oxygen-containing rings. The core structure consists of a spiro[3.4]octane system, where a 3-membered cyclopropane ring is connected to a 4-membered dioxolane ring via a shared spiro carbon atom. Key structural attributes include:

  • Molecular Formula: C₉H₁₆O₃

  • Molecular Weight: 172.22 g/mol

  • SMILES: CC1(C)C(CO)CC12OCCO2

  • IUPAC Name: (1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol

The molecule contains:

  • A methanol group (-CH₂OH) at the 2-position of the spiro junction.

  • Two methyl groups at the 1-position of the cyclopropane ring.

  • Two oxygen atoms in the dioxolane ring, contributing to its polarity and potential hydrogen-bonding interactions .

MethodKey Reagents/ConditionsReference Analogy
SpirocyclizationAcid-catalyzed cyclization of diols or epoxides
Protection/DeprotectionUse of Bu₂SnO, TsCl for hydroxyl activation
Functional Group InterconversionOxidation/reduction of intermediates

For example, spirocyclic ethers are often synthesized via acid-catalyzed intramolecular etherification of diols or through Lewis acid-mediated cyclizations . The methanol group may be introduced via nucleophilic substitution or reduction of a carbonyl precursor .

PropertyValue/DescriptionSource Analogy
SolubilityLikely soluble in polar solvents (e.g., methanol, DCM)
Log P (Octanol-Water)Estimated ~0.68 (moderate polarity)
Hydrogen BondingDonors: 1 (OH); Acceptors: 3 (O atoms)
StabilityStable under inert conditions; sensitive to strong acids/bases

Applications in Pharmaceutical Chemistry

The spirocyclic framework and hydroxyl group make this compound a valuable building block in drug discovery:

Drug Intermediate

  • Used in synthesizing antiviral and antibiotic agents due to its ability to mimic bioactive scaffolds .

  • Spirocycles are privileged structures in medicinal chemistry for their conformational rigidity and metabolic stability .

ParameterDetailsSource
GHS Hazard StatementsH315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary MeasuresUse PPE (gloves, goggles); avoid inhalation
StorageRoom temperature, inert atmosphere

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using green chemistry principles (e.g., catalytic spirocyclization) .

  • Biological Screening: Evaluate bioactivity against targets like α-glucosidase or viral proteases .

  • Structure-Activity Relationships (SAR): Modify the spiro core and methanol group to enhance potency/selectivity .

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